5-Methyl-4-phenyl-2-thiazolamine
Description
Significance of 2-Aminothiazole (B372263) Derivatives in Drug Discovery and Development
Within the broader class of thiazoles, 2-aminothiazole derivatives have emerged as a particularly promising scaffold in the quest for novel therapeutic agents. nih.gov This is evidenced by their presence in clinically approved drugs such as the anticancer agent Dasatinib and the PI3Kα inhibitor Alpelisib. nih.govresearchgate.net The 2-aminothiazole core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and serves as a foundational building block for the synthesis of a diverse range of biologically active compounds. researchgate.net
The significance of 2-aminothiazole derivatives extends across various therapeutic areas. Researchers have documented their potential as antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, and anti-inflammatory agents. nih.gov In the realm of oncology, for instance, various 2-aminothiazole analogs have demonstrated potent and selective inhibitory effects against a wide spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govresearchgate.net
Overview of 2-Amino-5-methyl-4-phenylthiazole as a Promising Research Target
The versatility of the 2-amino-5-methyl-4-phenylthiazole scaffold allows for a variety of chemical modifications, enabling the synthesis of extensive libraries of compounds for biological screening. nih.gov These modifications can be systematically explored to understand the structure-activity relationships (SAR), which are crucial for optimizing the therapeutic potential of lead compounds. Research has demonstrated that derivatives of 2-amino-5-methyl-4-phenylthiazole exhibit a range of biological activities, making it a focal point for further investigation in drug discovery.
Table 1: Investigated Biological Activities of 2-Amino-5-methyl-4-phenylthiazole Derivatives
| Biological Activity | Key Findings |
| Anticancer | Derivatives have shown inhibitory activity against various cancer cell lines. nih.gov |
| Antimicrobial | Compounds have exhibited activity against bacterial and fungal strains. asianpubs.orgmdpi.com |
| Anti-inflammatory | Derivatives have demonstrated anti-inflammatory properties. nih.gov |
| Antioxidant | Certain derivatives possess antioxidant and radical scavenging capabilities. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQOROHFFYFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184734 | |
| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |
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Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30709-67-2 | |
| Record name | 5-Methyl-4-phenyl-2-thiazolamine | |
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| Record name | 2-Amino-4-phenyl-5-methylthiazole | |
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| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |
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| Record name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | |
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| Record name | 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE | |
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Synthesis and Chemical Properties
The primary and most established method for synthesizing 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis. researchgate.net This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative. researchgate.netnanobioletters.com In the specific case of 2-amino-5-methyl-4-phenylthiazole, the synthesis would typically involve the reaction of an α-halocarbonyl compound derived from 1-phenylpropan-1-one with thiourea.
Variations of this classical method have been developed to improve efficiency and yield. For instance, a one-pot synthesis from methyl ketones or unsaturated ketones and thiourea in the presence of iodine and copper oxide has been reported. researchgate.net Another efficient method utilizes a copper silicate (B1173343) catalyst in ethanol (B145695) to facilitate the reaction between phenacyl bromides and thiourea. nanobioletters.com
Spectroscopic and Advanced Analytical Characterization of 2 Amino 5 Methyl 4 Phenylthiazole and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-amino-5-methyl-4-phenylthiazole and its analogs. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR: The proton NMR spectrum of 2-amino-5-methyl-4-phenylthiazole typically exhibits distinct signals corresponding to the aromatic protons of the phenyl group, the methyl protons, and the amine protons. For instance, in a study of a derivative, the ten protons of the two phenyl groups appeared as a multiplet in the range of δ 7.29–7.36 ppm. scirp.org The amine protons are often observed as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). scirp.org The methyl group protons typically appear as a sharp singlet at a higher field.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For a derivative of 2-amino-5-methyl-4-phenylthiazole, the carbon signals were observed at δ = 163.2, 144.0, 132.2, 130.7, 120.0, 116.5, 94.1, 54.9, 31.1, 27.9, 22.2, 19.3, and 14.0 ppm. rsc.org These shifts correspond to the carbons of the thiazole (B1198619) ring, the phenyl ring, and the methyl group.
Table 1: Representative NMR Data for 2-Amino-5-methyl-4-phenylthiazole Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide | 9.02 (s, 1H, NH), 6.86 (s, 2H, NH₂), 6.21 (s, 2H, NH₂) | Not specified | nih.gov |
| 4-(cyclopropylethynyl)-2-(methylthio)pyridine | 8.38 (d, J = 5.1 Hz, 1H), 6.89 (d, J = 5.1 Hz, 1H), 2.53 (s, 3H), 1.53–1.39 (m, 1H), 0.93 (ddq, J = 10.1, 4.9, 2.3 Hz, 4H) | 172.6, 156.4, 151.0, 118.0, 99.7, 74.0, 13.8, 8.9 | rsc.org |
| 2-Amino-4-(phenyl)thiazole ligand | Signals due to the different proton nuclei in thiazole ligands | Not specified | researchgate.net |
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-amino-5-methyl-4-phenylthiazole and its derivatives displays characteristic absorption bands.
Key vibrational frequencies include:
N-H stretching: The amine group (NH₂) typically shows stretching vibrations in the range of 3300-3500 cm⁻¹. For example, a derivative showed bands at 3480-3337 cm⁻¹ corresponding to two NH groups. scirp.org
C-H stretching: Aromatic C-H stretching vibrations are usually observed around 3054 cm⁻¹. scirp.org
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings appear in the region of 1665-1626 cm⁻¹. scirp.org
C-N stretching: The C-N stretching vibration is also a characteristic feature.
C-S stretching: The thiazole ring's C-S bond vibration can also be identified.
Table 2: Characteristic IR Absorption Bands for 2-Amino-5-methyl-4-phenylthiazole and Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amine (N-H) | Stretching | 3300 - 3500 | scirp.orgnih.gov |
| Aromatic C-H | Stretching | ~3050 | scirp.org |
| C=N (thiazole) | Stretching | ~1660 | scirp.org |
| C=C (aromatic) | Stretching | ~1630 | scirp.org |
| C=S | Stretching | ~1205 | scirp.org |
Mass Spectrometry (MS, HRMS, LC-MS/MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.
For 2-amino-5-methyl-4-phenylthiazole, the molecular weight is 190.27 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. In some cases, a prominent [M+H]⁺ peak is observed, especially with techniques like electrospray ionization (ESI). For instance, the HRMS (ESI) for a derivative, C₁₀H₁₁N₂S⁺, calculated for [M+H]⁺ was 191.0565, and the found value was 191.0638. rsc.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Elemental Microanalysis (C, H, N, S, Halogen)
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, and halogens, if present) in a compound. This data is crucial for confirming the empirical and molecular formula of newly synthesized derivatives of 2-amino-5-methyl-4-phenylthiazole. The experimentally determined percentages should closely match the calculated values for the proposed structure. For example, the calculated elemental analysis for a derivative with the formula C₂₀H₁₃N₅S₂ was C, 61.99%; H, 3.38%; N, 18.07%; S, 16.55%. The found values were C, 62.32%; H, 3.49%; N, 18.33%; S, 16.19%. scirp.org
Other Advanced Characterization Techniques
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-amino-5-methyl-4-phenylthiazole and its derivatives is characterized by absorption bands in the UV and visible regions, arising from π→π* and n→π* transitions associated with the aromatic phenyl ring and the thiazole heterocycle. The position and intensity of these bands can be influenced by substituents on the core structure and the solvent used. For instance, a kinetic study of the reactions of 2-amino-4-arylthiazoles recorded UV-vis spectra with a λmax at 482 nm in acetonitrile. researchgate.net
Thermal Analysis (TGA)
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of chemical compounds. While specific TGA data for 2-Amino-5-methyl-4-phenylthiazole is not extensively available in the reviewed literature, studies on its derivatives and related thiazole compounds provide valuable insights into the thermal properties of this class of molecules. The thermal behavior is often investigated for both the individual ligands and their metal complexes to understand how coordination affects stability.
Detailed Research Findings:
In a study involving Schiff bases derived from 2-amino-4-(p-hydroxyphenyl)-2-aminothiazole and their Co(II), Ni(II), Cu(II), and Zn(II) complexes, TGA indicated the presence of coordinated and lattice water molecules. The analysis of the thermograms, along with other data, suggested an octahedral geometry for the Co(II), Ni(II), and Zn(II) complexes and a distorted octahedral geometry for the Cu(II) complex.
Similarly, the thermal analysis of cobalt(II) complexes with Schiff bases derived from 2-hydroxy-5-chloroacetophenone and 4-(p-hydroxyphenyl)-2-aminothiazole revealed the presence of water molecules and provided information on the decomposition stages of the complexes.
While these studies focus on derivatives and their complexes, the data underscores the importance of the thiazole core in influencing the thermal characteristics of the resulting compounds. The decomposition patterns observed in these related structures can offer a predictive framework for the thermal behavior of 2-Amino-5-methyl-4-phenylthiazole itself.
Interactive Data Table: Thermal Analysis Data for a Related Thiazole Derivative Complex
The following table presents hypothetical TGA data for a related thiazole derivative complex, illustrating the type of information obtained from such an analysis.
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 50-150 | 5.2 | Loss of lattice water molecules |
| 150-300 | 15.8 | Loss of coordinated water molecules |
| 300-450 | 35.5 | Decomposition of the organic ligand |
| >450 | 43.5 | Formation of metal oxide residue |
Antimicrobial Activity
Derivatives of 2-amino-5-methyl-4-phenylthiazole have shown considerable promise as antimicrobial agents, with studies reporting their effectiveness against a range of bacteria and fungi. asianpubs.orgnih.gov The antimicrobial effects are often attributed to the unique chemical properties of the thiazole ring, which can be readily modified to enhance potency and spectrum of activity. asianpubs.orgmdpi.com
Antibacterial Efficacy and Spectrum
The antibacterial potential of 2-amino-5-methyl-4-phenylthiazole derivatives has been evaluated against various pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Escherichia coli : Certain derivatives have demonstrated notable efficacy against E. coli. For instance, specific 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione derivatives bearing methoxy (B1213986) and methyl substitutions have shown remarkable efficacy. mdpi.com Additionally, some 5-methylthiazole (B1295346) based thiazolidinones have exhibited good activity against E. coli. nih.gov
Staphylococcus aureus : Several studies have highlighted the activity of these compounds against S. aureus. Novel thiazole derivatives bearing β-amino acid, azole, and aromatic moieties have shown potent bactericidal activity against S. aureus, including strains with defined resistance mechanisms, with Minimum Inhibitory Concentrations (MICs) as low as 1–2 µg/mL. nih.gov Furthermore, a series of benzamide-linked 2-aminothiazole-based compounds displayed excellent antibacterial activity. mdpi.com
Pseudomonas aeruginosa : A focused library of 2-amino-5-alkylidene-thiazol-4-ones exhibited significant antibacterial activity against P. aeruginosa, with one of the most potent compounds reaching a MIC value of 7.8 µg/mL. nih.gov
The antibacterial activity of these compounds is influenced by the nature of the substituents on the thiazole core. nih.gov For example, the introduction of lipophilic groups can enhance the permeability of the molecule through bacterial membranes, leading to increased activity. asianpubs.org
Table 1: Antibacterial Activity of 2-Amino-5-methyl-4-phenylthiazole Derivatives
| Derivative Type | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 2-(4-Arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione | Escherichia coli | Remarkable efficacy | mdpi.com |
| 5-Methylthiazole based thiazolidinones | Escherichia coli | Good activity | nih.gov |
| Thiazole derivatives with β-amino acid, azole, and aromatic moieties | Staphylococcus aureus | Potent bactericidal activity (MIC 1–2 µg/mL) | nih.gov |
| Benzamide-linked 2-aminothiazole-based compounds | Staphylococcus aureus | Excellent antibacterial activity | mdpi.com |
| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | Significant activity (MIC 7.8 µg/mL) | nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, derivatives of 2-amino-5-methyl-4-phenylthiazole have demonstrated significant antifungal activity.
Aspergillus niger : Amides of 2-amino-4-phenyl-5-phenylazothiazole derivatives have shown good antifungal activity against A. niger. nih.govmdpi.com Furthermore, some N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids have also exhibited promising activity against this fungus. mdpi.com
Aspergillus oryzae : The same amide derivatives of 2-amino-4-phenyl-5-phenylazothiazole that were effective against A. niger also displayed good activity against A. oryzae. nih.gov
The antifungal activity of these compounds is often more prominent than their antibacterial effects. asianpubs.org The presence of the thiazole nucleus is crucial, and modifications to the scaffold can lead to compounds with outstanding antifungal outcomes. nih.gov
Antitubercular Potential
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Derivatives of 2-aminothiazole (B372263) have been identified as a promising class of compounds in this regard.
Mycobacterium tuberculosis : A series of 2-aminothiazole-4-carboxylate derivatives have shown excellent activity against M. tuberculosis H37Rv. nih.gov Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit the pathogen with a very low MIC of 0.06 µg/ml (240 nM). nih.gov These findings highlight the potential of the 2-aminothiazole scaffold for the development of new anti-tubercular drugs. nih.gov
Anticancer Activity
The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, and numerous derivatives of 2-amino-5-methyl-4-phenylthiazole have been synthesized and evaluated for their antitumor activities. nih.gov These compounds have shown potent and selective inhibitory activity against a wide range of human cancer cell lines. nih.gov
In Vitro Cytotoxicity Against Various Human Cancer Cell Lines
Derivatives of 2-amino-5-methyl-4-phenylthiazole have been tested against a diverse panel of human cancer cell lines, demonstrating significant cytotoxic effects.
A549 (Lung Cancer), HeLa (Cervical Cancer), HT29 (Colon Cancer), Karpas299 (Anaplastic Large Cell Lymphoma) : A series of 2-amino-4-phenylthiazole (B127512) derivatives exhibited remarkable antiproliferative activity against these cell lines. One compound, in particular, showed outstanding growth inhibitory effects, especially against HT29 cells with an IC50 value of 2.01 µM. nih.govresearchgate.net
K562 (Chronic Myelogenous Leukemia) : Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown good anti-proliferative effects on human K563 leukemia cells. nih.gov Another study reported a derivative with potent and selective antiproliferative activity against K563 cells (IC50 = 16.3 µM). nih.gov
H1299 (Lung Cancer), SHG-44 (Glioma) : A sublibrary of 2-aminothiazole derivatives with lipophilic substituents demonstrated moderate to good activities against these two cell lines. One promising analogue exhibited potent antitumor activities with IC50 values of 4.89 and 4.03 µM against H1299 and SHG-44 cell lines, respectively. nih.gov
HepG2 (Liver Cancer), NUGC (Gastric Cancer), DLD1 (Colon Cancer), HA22T (Liver Cancer), MCF-7 (Breast Cancer), HONE1 (Nasopharyngeal Carcinoma), LOVO (Colon Cancer) : A series of heterocyclic compounds synthesized from 2-amino-4-phenylthiazole showed cytotoxicity against these cancer cell lines. scirp.org One pyran derivative, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, showed the maximum cytotoxicity among the synthesized compounds. scirp.org Another study investigated the cytotoxic effects of a 2-amino-4-phenylthiazole derivative on MCF-7 and AGS (gastric cancer) cells, demonstrating a time- and dose-dependent inhibitory effect. dergipark.org.tr
Prostate Cancer : While not extensively detailed in the provided context, the general anticancer activity of 2-aminothiazole analogs extends to prostate cancer cell lines. nih.gov
Table 2: In Vitro Cytotoxicity of 2-Amino-5-methyl-4-phenylthiazole Derivatives
| Derivative Type | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2-Amino-4-phenylthiazole derivative | HT29 | 2.01 µM | nih.govresearchgate.net |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative | K563 | 16.3 µM | nih.gov |
| 2-Aminothiazole with lipophilic substituents | H1299 | 4.89 µM | nih.gov |
| 2-Aminothiazole with lipophilic substituents | SHG-44 | 4.03 µM | nih.gov |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various | Highly potent | scirp.org |
| 2-Amino-4-phenylthiazole derivative | MCF-7 (72h) | 59.24 µg/ml | dergipark.org.tr |
| 2-Amino-4-phenylthiazole derivative | AGS (72h) | 28.01 µg/ml | dergipark.org.tr |
In Vivo Efficacy Studies
While in vitro studies are numerous, there is less available information on the in vivo efficacy of these compounds. However, some studies have progressed to animal models.
Mice bearing P388 leukemia xenografts : Although specific data for 2-amino-5-methyl-4-phenylthiazole in this model is not detailed in the provided search results, the broader class of 2-aminothiazole derivatives has been investigated in such preclinical models, forming the basis for their clinical development.
Molecular Mechanisms of Anticancer Action
The anticancer effects of 2-amino-5-methyl-4-phenylthiazole derivatives are multifaceted, involving the induction of programmed cell death, modulation of the cell cycle, and interference with key signaling pathways and metabolic processes essential for tumor growth and survival.
Induction of Apoptosis
A primary mechanism by which these thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated through the mitochondrial pathway. researchgate.net Studies have shown that certain derivatives can trigger the activation of caspases, a family of protease enzymes that are central to the execution phase of apoptosis. nih.govnih.gov For instance, treatment of cancer cells with specific 2-aminothiazole derivatives has been shown to lead to the activation of caspase-3 and caspase-7, resulting in the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The cleavage of PARP is a hallmark of apoptosis.
Furthermore, some derivatives have been observed to influence the balance of pro-apoptotic and anti-apoptotic proteins. For example, an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 has been noted, which leads to a decrease in the mitochondrial membrane potential and subsequent release of cytochrome c, a key event in the intrinsic apoptotic pathway. rsc.org
Cell Cycle Modulation
Derivatives of 2-amino-5-methyl-4-phenylthiazole have been found to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. nih.gov This disruption prevents cancer cells from dividing and proliferating. For example, certain 2-amino-4-phenylthiazole derivatives have been shown to cause cell cycle arrest at the G2/M phase in a concentration and time-dependent manner. nih.govtandfonline.com Other studies have reported cell cycle arrest at the G1/S phase or the S phase, depending on the specific derivative and the cancer cell line being investigated. rsc.orgresearchgate.netnih.govnih.gov This modulation of the cell cycle is often linked to the altered expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com
Inhibition of Glucose Uptake and Enhanced Reactive Oxygen Species (ROS) Generation
In addition to inhibiting glucose uptake, certain derivatives can enhance the generation of reactive oxygen species (ROS) within cancer cells. nih.govrsc.org While normal cells have mechanisms to cope with a certain level of ROS, excessive ROS can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis. The dual action of inhibiting glucose uptake and increasing ROS generation presents a powerful strategy to selectively target cancer cells. nih.gov
Kinase Inhibition
Many 2-amino-5-methyl-4-phenylthiazole derivatives have been designed and identified as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation. nih.gov These kinases are often overexpressed or mutated in cancer, leading to uncontrolled cell growth.
Key kinases targeted by these thiazole derivatives include:
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, play a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by thiazole derivatives can block this process, thereby starving the tumor. tandfonline.comresearchgate.netnih.govmdpi.com
Epidermal Growth Factor Receptor (EGFR): EGFR is another important receptor tyrosine kinase that, when activated, promotes cell proliferation, survival, and migration. Several thiazole derivatives have demonstrated potent inhibitory activity against EGFR. nih.govnih.govtandfonline.comrsc.org
Insulin-like Growth Factor 1 Receptor (IGF-1R): IGF-1R signaling is implicated in tumor growth, proliferation, and resistance to therapy. Certain imidazo[2,1-b]thiazole (B1210989) derivatives have shown efficacy as dual inhibitors of IGF-1R and EGFR. researchgate.netnih.gov
c-Met: The c-Met receptor tyrosine kinase is involved in cell motility, invasion, and proliferation. Pyrazolopyridine and pyrazolothiazole-based compounds have been developed as inhibitors of c-Met. nih.gov
Topoisomerase II (Topo-II): Topoisomerases are enzymes that regulate the topology of DNA. Topo-II inhibitors interfere with the enzyme's ability to reseal DNA breaks, leading to DNA damage and apoptosis. nih.govnih.govgoogle.comyoutube.com Some thiazole derivatives have been identified as Topo-II inhibitors. nih.govnih.gov
The ability of these compounds to inhibit multiple kinases simultaneously makes them attractive candidates for overcoming drug resistance.
Table 1: Kinase Inhibition by 2-Amino-5-methyl-4-phenylthiazole Derivatives
| Kinase Target | Derivative Type | Observed Effect | Reference(s) |
| VEGFR-2 | 2-aminobenzothiazole (B30445), Thiazolyl-pyrazoline | Inhibition of kinase activity, anti-angiogenic effects | researchgate.net, tandfonline.com, nih.gov |
| EGFR | Thiazolyl-pyrazoline, 2-aminobenzothiazole | Inhibition of kinase activity, anti-proliferative effects | tandfonline.com, nih.gov |
| IGF-1R | Imidazo[2,1-b]thiazole | Dual inhibition with EGFR | researchgate.net |
| c-Met | Pyrazolopyridine, Pyrazolothiazole | Inhibition of kinase activity | nih.gov |
| Topo-II | Thiazole derivative | Inhibition of enzymatic activity, DNA damage | nih.gov, nih.gov |
Modulation of Signaling Pathways
By inhibiting key kinases, 2-amino-5-methyl-4-phenylthiazole derivatives can effectively modulate downstream signaling pathways that are critical for cancer cell survival and proliferation. One such pathway is the Raf/MEK/ERK pathway, which is a central signaling cascade that regulates cell growth, differentiation, and survival. It has been reported that certain derivatives can suppress this pathway, contributing to their anticancer activity. rsc.org
Selectivity and Differential Toxicity Against Normal Cells
A crucial aspect of an effective anticancer drug is its ability to selectively target cancer cells while minimizing damage to normal, healthy cells. Several studies have demonstrated that derivatives of 2-amino-5-methyl-4-phenylthiazole exhibit a favorable selectivity profile. nih.govrsc.orgnih.gov
For instance, a number of these compounds have shown significantly lower cytotoxicity against normal human cell lines such as WI-38 (human lung fibroblast), HDFa (human dermal fibroblast), and normal liver cells when compared to their potent activity against various cancer cell lines. researchgate.netnih.govnih.govnih.govnih.govgoums.ac.irresearchgate.net This differential toxicity suggests a therapeutic window where these compounds could be effective against tumors with reduced side effects on normal tissues. The basis for this selectivity may lie in the overexpression of the target kinases or the altered metabolic state of cancer cells, which makes them more vulnerable to the specific mechanisms of action of these thiazole derivatives. nih.govrsc.org
Synergistic Effects with Established Chemotherapeutic Agents (e.g., Cisplatin)
The strategy of combining bioactive compounds with established chemotherapeutic agents like cisplatin (B142131) is a promising approach to enhance anticancer efficacy and mitigate dose-limiting side effects. Research has shown that certain natural and synthetic compounds can potentiate the effects of cisplatin through various mechanisms. For instance, a novel curcumin (B1669340) analog, PAC, was found to enhance the efficacy of cisplatin in oral cancer cell lines in a dose-dependent manner. nih.gov The combination of PAC and cisplatin led to a tenfold reduction in the IC50 of cisplatin, increased apoptosis, and enhanced autophagy and oxidative stress in cancer cells. nih.gov Similarly, combining the natural compound anethole (B165797) with cisplatin resulted in a synergistic inhibitory effect on the viability of oral cancer cells. mdpi.com
Another approach involves modifying the structure of cisplatin itself. Pt(IV) derivatives of cisplatin, featuring axial ligands like phenylbutyrate, have demonstrated significantly higher potency—up to 100-fold more than cisplatin—against various human cancer cell lines. rsc.org The enhanced cytotoxicity of these derivatives is attributed to several factors, including improved cellular uptake, increased DNA binding, and the ability to inhibit enzymes like histone deacetylases (HDACs), suggesting a multi-faceted mechanism of action. rsc.org
While these studies highlight the potential of synergistic therapeutic strategies, specific research detailing the combined effects of 2-amino-5-methyl-4-phenylthiazole derivatives with cisplatin is not extensively documented in the reviewed literature. The demonstrated ability of other heterocyclic compounds to enhance platinum-based chemotherapy suggests that this is a valuable area for future investigation to determine if these thiazole derivatives could serve as effective adjuncts in cancer treatment.
Anti-inflammatory and Analgesic Activities
Derivatives of 2-amino-5-methyl-4-phenylthiazole have been the subject of significant research for their anti-inflammatory and analgesic properties, evaluated through a variety of in vitro and in vivo models.
Protein denaturation is a key factor in inflammation. The ability of a compound to inhibit protein denaturation can be a useful indicator of its anti-inflammatory potential. The albumin denaturation assay is a widely used in vitro method to screen for such activity. researchgate.net In this assay, albumin is denatured by heat, which causes it to express antigens associated with type III hypersensitive reactions, relevant to inflammatory diseases like rheumatoid arthritis. researchgate.net
Various compounds have been tested using this method. For example, a nanogel formulation of chitosan (B1678972) thiocolchicoside (B1682803) and lauric acid demonstrated significant, concentration-dependent inhibition of both bovine serum albumin and egg albumin denaturation, with activity comparable to the standard drug diclofenac (B195802). nih.gov A novel 1,2,4-triazole (B32235) derivative also showed a dose-dependent ability to inhibit thermally-induced egg albumin denaturation, achieving a maximal inhibition of 71.1%. nih.gov These studies validate the albumin denaturation assay as a reliable tool for the preliminary screening of compounds, including thiazole derivatives, for anti-inflammatory properties. researchgate.netnih.govinnpharmacotherapy.com
The anti-inflammatory and analgesic effects of 2-amino-5-methyl-4-phenylthiazole derivatives have been confirmed in several established animal models.
The carrageenan-induced rat paw edema model is a standard for evaluating acute inflammation. Intraplantar injection of carrageenan induces a biphasic inflammatory response. nih.gov The first phase involves the release of histamine (B1213489) and serotonin, while the second, later phase is mediated by prostaglandins (B1171923) and cytokines. nih.gov Numerous studies have shown that various thiazole and other heterocyclic derivatives can significantly reduce paw edema in this model. For instance, cyclic imides bearing a sulfonamide scaffold demonstrated potent anti-inflammatory activity, with some derivatives causing over 80% edema inhibition, comparable to standard drugs like diclofenac and celecoxib. nih.gov Similarly, thiazolidine (B150603) derivatives have been shown to attenuate carrageenan-induced inflammatory pain in mice. nih.gov
The acetic acid-induced writhing test in mice is a chemical method used to screen for peripheral analgesic activity. nih.gov The intraperitoneal injection of acetic acid induces a painful reaction characterized by abdominal constrictions and stretching of the hind limbs (writhing), which is mediated by the release of endogenous pain mediators like prostaglandins. nih.govmdpi.com A study on a series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives found significant analgesic activity, with some compounds showing over 60% inhibition of writhing. researchgate.net
The formalin test is another model that assesses nociception and can distinguish between neurogenic (early phase) and inflammatory (late phase) pain mechanisms. Studies on triazine derivatives have shown that these compounds can be effective in both phases of the formalin test, indicating control over both acute and inflammatory pain. nih.gov
Research into the mechanisms underlying the anti-inflammatory effects of thiazole derivatives points to several key pathways.
Inhibition of Pro-inflammatory Mediators and COX Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov Some thiazole and thiazolidinone derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. researchgate.netutrgv.edu By selectively targeting COX-2 over the constitutive COX-1 isoform, these compounds may offer a better safety profile, particularly concerning gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Beyond prostaglandins, these compounds can also suppress the production of other pro-inflammatory mediators. For example, certain quinazoline (B50416) derivatives act as potent inhibitors of the transcription factor NF-κB, which in turn blocks the production of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα). nih.gov
Inhibition of Neutrophil Migration and Other Factors: The inflammatory response involves the infiltration of immune cells, such as neutrophils, into the affected tissue. Some compounds have been shown to exert their anti-inflammatory effects by reducing this neutrophil sequestration. This is quantified by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils. nih.gov For example, a novel phenanthridine (B189435) derivative was found to significantly reduce carrageenan-induced MPO activity and leukocyte infiltration in rat paws. nih.gov
Enzyme Inhibition Studies (Beyond Cancer Targets)
The therapeutic potential of 2-amino-5-methyl-4-phenylthiazole derivatives extends to the inhibition of various enzymes implicated in diseases other than cancer.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and edema. There are several CA isoforms, and compounds often exhibit different inhibitory profiles against them.
Thiazole and sulfonamide-containing compounds have been extensively studied as CA inhibitors. nih.govnih.gov For instance, a series of benzenesulfonamides incorporating a 1,2,3-triazole moiety showed potent inhibition against the tumor-associated isoform hCA IX, with K_I values in the nanomolar range, while weakly inhibiting isoforms hCA I and hCA IV. nih.gov Another study on novel 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives also reported varying affinities for different human CA isoenzymes. nih.gov
While many studies focus on isoforms like hCA I, II, IV, and IX, the isoform CA III is also of interest. CA III is found in locations such as human capillaries, although it demonstrates weaker enzymatic activity compared to the highly active CA II. Specific inhibitory data for 2-amino-5-methyl-4-phenylthiazole derivatives against CA-III is limited in the available literature. However, the established ability of related sulfonamide and heterocyclic structures to inhibit a range of CA isoforms suggests that this is a viable area for further investigation.
Inhibition of Microbial Enzymes (e.g., mtFabH)
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents that act on novel targets. One such target is the fatty acid synthase (FAS) system, which is crucial for bacterial viability. In Mycobacterium tuberculosis, the causative agent of tuberculosis, the β-ketoacyl-ACP synthase enzyme, mtFabH, is a key component of the FAS-II system and a validated drug target. nih.govnih.gov
In an effort to develop new antitubercular agents, researchers have focused on the 2-aminothiazole-4-carboxylate scaffold as a more synthetically accessible analogue of the natural antibiotic thiolactomycin (B1682310) (TLM), a known inhibitor of mtFabH. nih.govnih.gov A series of these derivatives were synthesized and evaluated for their activity against the M. tuberculosis H37Rv strain and the isolated mtFabH enzyme. nih.gov
The research yielded intriguing and divergent results. Some compounds exhibited potent activity against the whole bacterial cells but were inactive against the target enzyme, while others inhibited the enzyme but showed no whole-cell activity. nih.govnih.gov For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a highly potent inhibitor of M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL (240 nM). However, this compound demonstrated no inhibitory activity against the mtFabH enzyme, suggesting its antitubercular action proceeds through a different mechanism. nih.govnih.gov
Conversely, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to be an effective inhibitor of mtFabH, with a half-maximal inhibitory concentration (IC50) of 0.95 µg/mL. nih.govnih.gov Despite its enzymatic efficacy, this compound was not active against the whole M. tuberculosis organism. nih.gov Modeling studies of the 2-aminothiazole-4-carboxylate template suggest that the aminothiazole core can form key hydrogen-bonding interactions with amino acid residues in the active site of mtFabH. researchgate.net These findings underscore the potential of the 2-aminothiazole scaffold but also highlight the complexity of drug development, where enzyme inhibition does not always translate to whole-cell activity. nih.gov
| Compound | Target Organism/Enzyme | Activity Type | Value |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/mL (240 nM) |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | mtFabH | IC50 | No activity |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC50 | 0.95 µg/mL (2.43 µM) |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | No activity |
GMP Synthetase Inhibition
Guanosine 5'-monophosphate (GMP) synthetase is an essential enzyme in the de novo pathway of guanine (B1146940) nucleotide biosynthesis. As this pathway is critical for DNA and RNA synthesis, its inhibition is a target for anticancer therapies. Certain 2-aminothiazole derivatives have been investigated for their potential to interfere with this enzymatic activity.
In a study focusing on the antiproliferative effects of 2-aminothiazole derivatives, a series of 2-arylamido and 2-alkylamido analogs of 2-amino-4-(isothiocyanatomethyl)thiazole were synthesized. nih.gov Within this series, compound 18 , identified as 2-Benzamido-4-(isothiocyanatomethyl)-thiazole, demonstrated potential as an inhibitor of GMP synthetase. nih.gov This finding suggests that specific substitutions on the 2-aminothiazole core can direct its activity towards enzymes involved in nucleotide metabolism, presenting a potential avenue for the development of new antiproliferative agents. nih.gov
PPARγ Agonistic Activity
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism, making it an important therapeutic target for type 2 diabetes and dyslipidemia.
A series of phenylthiazole acids were synthesized and evaluated for their ability to act as agonists for PPARγ. mdpi.com Using a fluorescence polarization-based ligand screening assay, several compounds were identified as potential PPARγ agonists. mdpi.com The most potent of these was compound 4t , which exhibited an agonistic activity with a half-maximal effective concentration (EC50) of 0.75 µM. mdpi.com This potency was comparable to that of the well-known PPARγ agonist, rosiglitazone, which had an EC50 of 0.83 µM in the same assay. mdpi.com Molecular docking and dynamics simulations further supported this finding, indicating that compound 4t could stably interact with the amino acid residues within the active site of the PPARγ complex. mdpi.com
| Compound | Description | Agonistic Potency (EC50) |
| Compound 4t | Phenylthiazole acid derivative | 0.75 ± 0.20 µM |
| Rosiglitazone | Positive Control | 0.83 ± 0.14 µM |
Antioxidant Activity
Thiazole derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom and scavenge free radicals. This activity is crucial in combating oxidative stress, a condition linked to numerous chronic diseases. The antioxidant potential of various 2-aminothiazole derivatives has been demonstrated through multiple in vitro assays. nih.govnih.gov
Free Radical Scavenging Assays (e.g., DPPH)
A common method for evaluating antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net The DPPH radical is a stable, deep violet-colored molecule that becomes colorless or pale yellow upon accepting a hydrogen atom or an electron from an antioxidant compound. The degree of color change, measured spectrophotometrically, is proportional to the scavenging capacity of the tested compound. researchgate.netgoogle.com
Studies on various series of 2-aminothiazole derivatives have demonstrated significant DPPH radical scavenging activity. For example, a series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and tested for their antioxidant capabilities. nih.govnih.gov The results showed that compounds featuring electron-donating substituents on the aromatic ring, such as hydroxyl groups, exhibited the most potent radical scavenging effects. nih.gov Specifically, derivatives with a hydroxyl group at the para position of a phenyl ring showed dominant DPPH activity, with IC50 values as low as 12.3 µg/mL. nih.gov In another study, a derivative with a 3,4-dihydroxyl group (catechol moiety) showed the strongest DPPH radical-scavenging efficacy, with 77% scavenging activity at the tested concentration. nih.gov This highlights the critical role of substituent groups on the thiazole scaffold in modulating antioxidant capacity.
| Derivative Type | Key Substituent Feature | DPPH Scavenging Activity (IC50) / % Scavenging |
| 2-Amino-5-methylthiazol-oxadiazole derivative 6a | 4-Hydroxy on phenyl ring | 12.3 µg/mL |
| 2-Amino-5-methylthiazol-oxadiazole derivative 6e | 4-Hydroxy on phenyl ring | 15.1 µg/mL |
| 2-Aminothiazol-4(5H)-one derivative 8 | 3,4-Dihydroxyl on phenyl ring | 77% scavenging at 500 µM |
| 2-Aminothiazol-4(5H)-one derivative 14 | 3,5-di-tert-butyl-4-hydroxyl | 68% scavenging at 500 µM |
Interactions with Oxidoreductase Proteins
While the free radical scavenging activity of 2-aminothiazole derivatives is well-documented through chemical assays like DPPH, detailed studies on their direct interactions with specific oxidoreductase enzymes (e.g., catalase, superoxide (B77818) dismutase, glutathione (B108866) peroxidase) are less prevalent in the reviewed literature. Antioxidants can function by directly neutralizing radicals or by upregulating the expression and activity of these protective enzymes. Thiazole derivatives are known to interact with a broad range of enzymes, particularly protein kinases. google.comnih.gov However, specific evidence detailing the mechanism of interaction between 2-Amino-5-methyl-4-phenylthiazole and oxidoreductase proteins as part of its antioxidant effect is not extensively reported.
Antiviral Activity (e.g., HIV-1 Nucleocapsid Protein Inhibition)
The Human Immunodeficiency Virus type 1 (HIV-1) nucleocapsid protein (NC) is a small, highly basic protein that plays a critical role in multiple stages of the viral replication cycle, including reverse transcription, genomic RNA packaging, and virion assembly. nih.govresearchgate.net Its highly conserved nature makes it an attractive target for antiretroviral therapy, as inhibitors targeting NC would likely have a high barrier to the development of resistance. researchgate.netnih.gov
Derivatives of 2-amino-4-phenylthiazole have been identified as potent noncovalent inhibitors of the HIV-1 NC protein. nih.govnih.gov These small molecules are designed to act as noncovalent binders that inhibit the crucial interactions between NC and nucleic acids. nih.gov The mechanism of action involves the aminothiazole moiety fitting into a hydrophobic pocket on the NC protein. nih.govresearchgate.net
One such derivative, referred to as AN3, was shown to bind within this hydrophobic pocket. nih.gov Further research led to the synthesis of bifunctional inhibitors designed to simultaneously target both the hydrophobic pocket and the N-terminal domain of the NC protein, enhancing their antiretroviral efficacy. nih.gov Several of these newly synthesized compounds demonstrated effective inhibition of HIV-1 replication at low-micromolar to sub-micromolar concentrations without significant cytotoxicity. nih.gov For example, compound 1 , which features a two-carbon linker, proved to be particularly effective in initial studies. nih.gov Another derivative, AN3 , showed concentration-dependent antiviral activity, with an IC50 value of approximately 40 µM in cell-based assays. nih.gov
| Compound | Description | Antiviral Activity (IC50) |
| AN3 | Parent 2-amino-4-phenylthiazole derivative | ~40 µM |
| Compound 1 | Bifunctional NCI with a two-carbon linker | More potent than AN3 |
| Compound 6 | Bifunctional NCI with a chlorine substituent on the (benzyloxy)benzene ring | Effective at low-µM |
| Compound 13 | Bifunctional NCI | Effective at low-µM |
Other Reported Biological Activities (e.g., Anticonvulsant, Antidiabetic, Antihypertensive, Antileishmanial, Anti-prion, Psychotropic, Antiallergic, Antipyretic)
The versatile 2-aminothiazole scaffold, including 2-Amino-5-methyl-4-phenylthiazole and its derivatives, has been investigated for a wide array of biological activities beyond its more common applications. These explorations have revealed potential therapeutic uses across several distinct pharmacological categories. nih.govnih.govresearchgate.net
Anticonvulsant Activity
The 2-aminothiazole nucleus is a recognized pharmacophore in the design of novel anticonvulsant agents. researchgate.netsemanticscholar.org Research has demonstrated that derivatives of this scaffold exhibit significant potential in preclinical models of epilepsy.
A series of thiazolidin-4-one substituted thiazoles were synthesized and evaluated for their antiepileptic efficacy using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. semanticscholar.org Among the tested compounds, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one (PTT6) emerged as the most active derivative in this series. semanticscholar.org Similarly, another study focused on 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives. nih.gov When screened using the MES method, several compounds demonstrated a moderate protective effect against induced seizures in mice when compared to the standard drug, phenytoin. nih.gov
Further modifications, such as the creation of benzothiazole-coupled sulfonamides, have also yielded promising results. researchgate.net One such derivative, identified as compound 9 in its series, showed potent anticonvulsant effects in the MES model. researchgate.net The Knoevenagel reaction has been employed to synthesize 5-ene-4-thiazolidinones bearing thiazole rings, which were subsequently screened on a pentylenetetrazole (PTZ)-induced seizure model, identifying several active derivatives. mdpi.com
Table 1: Anticonvulsant Activity of Selected Thiazole Derivatives
| Compound Series | Key Derivative(s) | Anticonvulsant Model | Observed Activity | Reference |
|---|---|---|---|---|
| Thiazolidin-4-one substituted thiazoles | PTT6 | MES, scPTZ | Identified as the most active derivative in the series. | semanticscholar.org |
| 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-ones | 4a, 4d, 4e | MES | Showed moderate effect against seizures in mice. | nih.gov |
Antidiabetic Activity
Derivatives of 2-aminothiazole have been identified as having potential applications in the management of diabetes. nih.gov This activity is often attributed to their ability to sensitize insulin (B600854) receptors or inhibit key enzymes involved in carbohydrate metabolism.
One derivative, 4-amino-5-benzofuran-2-oyl-2-(4-methoxyphenyl)aminothiazole, was identified as a potent inhibitor of both α-glucosidase and α-amylase, enzymes crucial for the digestion of carbohydrates. scirp.org In vivo studies in diabetic rats confirmed its potential, as oral administration led to a significant reduction in total cholesterol levels. scirp.org
In a different approach, novel classes of 5-substituted 2,4-thiazolidinediones and 2,4-oxazolidinediones were developed and tested in genetically obese and diabetic animal models. nih.gov These compounds demonstrated potent glucose- and lipid-lowering activities. nih.gov Notably, the (R)-(+)-enantiomer of 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione proved to be approximately 10-fold more potent than the established antidiabetic drug pioglitazone (B448) in Wistar fatty rats. nih.gov The mechanism for this potent effect is considered to be its strong agonistic activity for the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov
Table 2: Antidiabetic Activity of Selected Thiazole and Related Derivatives
| Compound/Derivative | Target/Model | Key Finding | Reference |
|---|---|---|---|
| 4-amino-5-benzofuran-2-oyl-2-(4-methoxyphenyl)aminothiazole | α-glucosidase, α-amylase | Potent inhibitor of both enzymes. | scirp.org |
| (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione | KKAy mice, Wistar fatty rats | Potent glucose- and lipid-lowering activity; ~10x more potent than pioglitazone in rats. | nih.gov |
Antihypertensive Activity
The 2-aminothiazole scaffold has been documented as possessing antihypertensive properties. nih.govnih.govresearchgate.net This has been specifically demonstrated through the development of derivatives that act as renin inhibitors. A series of inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position were synthesized and found to be potent against monkey renin in vitro. nih.gov Four of these compounds showed oral blood pressure-lowering activity in high-renin normotensive monkeys, with one compound, PD 134672, being selected for further evaluation based on its superior efficacy and duration of action. nih.gov
Antileishmanial Activity
Leishmaniasis is a parasitic disease for which new therapeutic agents are needed, and the 2-aminothiazole scaffold has been reported as a promising starting point for the development of antileishmanial drugs. nih.govresearchgate.net While specific data on 2-Amino-5-methyl-4-phenylthiazole derivatives is limited in the available literature, studies on the closely related 2-aminothiophene scaffold highlight the potential of this class of compounds. The 2-amino-thiophenic derivative SB-200 was effective at inhibiting the growth of multiple Leishmania species, including L. braziliensis, L. major, and L. infantum, with IC₅₀ values in the low micromolar range. The anti-amastigote activity of SB-200 is linked to in vitro immunomodulation.
Anti-prion Activity
In the search for novel agents to combat fatal neurodegenerative prion diseases, 2-aminothiazoles have been identified as a promising chemical class. nih.gov A high-throughput screening of approximately 10,000 small molecules identified that the 2-aminothiazole scaffold is generally active in reducing the levels of the misfolded prion protein (PrPSc) in infected neuroblastoma cell lines. The proposed mechanism of action is the inhibition of new PrPSc formation. nih.gov
Structure-activity relationship (SAR) analysis provided several key insights:
The presence of a heteroatom at the C-3 or C-4 position of the A-ring (the phenyl ring in 4-phenylthiazole) appeared important for activity.
On the C-ring, a methyl-substituted pyridine (B92270) conferred more potent effects than an unsubstituted version.
An arylsulfonamide group on the C-ring resulted in reasonable activity, whereas a benzoic acid group eliminated the anti-prion effect, likely due to poor membrane permeability.
Table 3: Anti-prion Activity of Selected 2-Aminothiazole Analogs
| Analog | Description | EC₅₀ (µM) | Reference |
|---|---|---|---|
| 1 | Unsubstituted pyridine C-ring | 1.3 | nih.gov |
| 4 | Methyl-substituted pyridine C-ring | 0.6 | nih.gov |
| 5 | Arylsulfonamide C-ring | 1.1 | nih.gov |
| 8 | Benzoic acid C-ring type | >10 | nih.gov |
Psychotropic, Antiallergic, and Antipyretic Activities
Reviews of the pharmacological properties of the 2-aminothiazole scaffold have mentioned its potential for psychotropic, antiallergic, and antipyretic activities. nih.govsemanticscholar.org However, detailed research findings and specific data for these particular biological effects were not extensively covered in the surveyed literature, indicating they may be less explored areas of investigation compared to other activities.
Impact of Substituent Modifications on Biological Activity
The biological activity of the 2-Amino-5-methyl-4-phenylthiazole scaffold can be significantly altered by introducing different chemical groups (substituents) at various positions on its core structure. These modifications can influence the molecule's ability to interact with biological targets, thereby affecting its efficacy.
Influence of Phenyl Ring Substituents
The phenyl ring at the C4 position of the thiazole core is a key area for modification. The nature and position of substituents on this ring play a critical role in modulating biological activity. Studies have shown that both electron-donating and electron-withdrawing groups can have profound effects.
Methyl groups , being electron-donating, can also influence activity. Their presence can enhance certain biological effects, although the position of the methyl group on the phenyl ring is a determining factor. lumenlearning.com
Conversely, nitro groups , which are strongly electron-withdrawing, have been shown to increase antifungal activity. ijper.orgnih.gov This suggests that reducing the electron density of the phenyl ring can be beneficial for certain therapeutic applications.
The presence of a hydroxyl group on the benzene (B151609) ring has been found to enhance anticancer activity in some thiazole derivatives. ijper.org This highlights the potential for hydrogen bonding interactions to play a role in the mechanism of action.
Table 1: Impact of Phenyl Ring Substituents on Biological Activity
| Substituent | General Effect | Example Finding |
| Halogens (F, Cl, Br) | Can enhance activity, position is crucial. | Fluorine and chlorine substituted derivatives displayed potent antifungal action. ijper.org |
| Methyl (CH₃) | Can enhance activity, position dependent. | Alkyl substituents can provide greater stabilization of charge in intermediates. lumenlearning.com |
| Nitro (NO₂) | Can increase antifungal activity. | Electron-withdrawing groups can increase antifungal activity. ijper.org |
| Hydroxyl (OH) | Can enhance anticancer activity. | Presence of a hydroxyl group on the benzene ring enhances anticancer activity. ijper.org |
Effect of Thiazole Ring Substituents at C4 and C5
Studies have indicated that increasing the number of methyl group substituents at the C4 or C5 position of the thiazole ring can lead to a reduction in antimicrobial activity. ijper.org This suggests that steric hindrance or changes in the electronic distribution of the thiazole ring may be detrimental to this specific activity.
The introduction of a bromo group at the C5 position is a common synthetic step, and the reactivity of this position allows for further derivatization.
Replacing the typical substituent at the C4 position with a 2-pyridyl moiety has been shown to be critical for the antitubercular activity of some 2-aminothiazole series, with this part of the molecule being intolerant to modification. nih.gov This highlights the specific structural requirements for interaction with the biological target in Mycobacterium tuberculosis.
Role of Amino Group Functionalization on Activity
The amino group at the C2 position of the thiazole ring is a versatile handle for chemical modification and plays a crucial role in the biological activity of these compounds. Functionalization of this amino group can lead to significant changes in potency and selectivity.
Acylation of the 2-amino group to form amides is a common strategy. nih.gov For example, coupling with various substituted benzoyl groups has led to a more than 128-fold improvement in the antitubercular activity of a 2-aminothiazole hit. nih.gov The nature of the acyl group, including the presence of substituents on any associated aromatic rings, is a key determinant of activity.
The formation of Schiff bases by reacting the 2-amino group with various aromatic aldehydes is another widely explored modification. nih.govresearchgate.net The resulting imine linkage and the appended aromatic ring can significantly influence the biological profile.
Conformational Analysis and Molecular Features Influencing Activity
Stereochemistry and Substituent Orientation
The relative orientation of the phenyl ring and the thiazole ring is a key determinant of molecular conformation. The planarity and aromaticity of the thiazole ring contribute to its structural properties. globalresearchonline.net For some thiazole-containing amino acid derivatives, a semi-extended β2 conformation, stabilized by an intramolecular hydrogen bond between the amino group and the thiazole nitrogen (N-H⋯NTzl), is preferred. nih.gov
The presence of different geometric isomers, such as (Z) and (E) isomers in dehydrophenylalanine derivatives containing a thiazole ring, can lead to different conformational preferences and potentially act as a conformational switch. nih.gov This highlights the importance of stereochemistry in determining the biological activity of these molecules. The specific arrangement of atoms in space can dictate how the molecule fits into the binding site of a biological target, ultimately influencing its therapeutic effect.
Structure Activity Relationship Sar Studies
The biological activity of 2-amino-5-methyl-4-phenylthiazole derivatives is highly dependent on the nature and position of substituents on the thiazole (B1198619) ring and the amino group. SAR studies have revealed several key insights. For instance, in the context of anticancer activity, the introduction of a methyl group at the C4- or C5-position of the thiazole ring can decrease potency in some series of CDK inhibitors. nih.gov Conversely, in other series, the presence of a methyl group on the thiazole ring, as in 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, was found in a potent Aurora kinase inhibitor. dundee.ac.uk
In terms of antimicrobial activity, the lipophilicity of the molecule, which can be influenced by substituents, plays a role in its permeability into bacterial and fungal cells. asianpubs.org For anti-inflammatory activity, the nature and position of substituents on the benzene (B151609) ring of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were found to be critical for their activity. nih.gov
Conclusion
Conventional Synthetic Routes to the Thiazole (B1198619) Core
The construction of the 2-aminothiazole (B372263) scaffold, a key structural motif in numerous biologically active molecules, has been traditionally achieved through several established chemical transformations. nih.gov
Thiourea (B124793) Condensation Reactions with Substituted Ketones or Acetophenones
The Hantzsch thiazole synthesis is a widely utilized and classical method for constructing the 2-aminothiazole ring system. youtube.comresearchgate.net This reaction involves the condensation of an α-haloketone with a thiourea or its derivatives. youtube.comresearchgate.net In the context of 2-Amino-5-methyl-4-phenylthiazole, this would typically involve the reaction of an α-halo derivative of 1-phenyl-1-propanone with thiourea. The reaction proceeds through the initial formation of an intermediate by the attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. youtube.com The aromaticity of the resulting thiazole product serves as a significant driving force for this reaction. youtube.com
Variations of this method exist, such as a one-pot synthesis that avoids the pre-synthesis and handling of lachrymatory α-haloketones by using a catalytic oxidative system of I2/dimethyl sulfoxide (B87167) (DMSO) to directly couple ketones with thiourea. researchgate.net Another approach involves the reaction of ketones and N-substituted thioureas in the presence of hydrochloric or hydrobromic acid and DMSO. rsc.org For instance, the synthesis of 2-amino-4-phenylthiazole (B127512) derivatives has been achieved by reacting acetophenone (B1666503) with thiourea in the presence of iodine. asianpubs.orgnih.gov Similarly, 2-amino-4,5-diarylthiazole derivatives have been prepared by heating an α-haloketone with thiourea in ethanol (B145695), followed by basification. mdpi.comnih.gov
Table 1: Examples of Thiourea Condensation Reactions
| Starting Materials | Reagents/Conditions | Product | Reference(s) |
| α-haloketone, Thiourea | Heat | 2-Aminothiazole derivative | youtube.com |
| Ketone, Thiourea | I2/DMSO | 2-Aminothiazole derivative | researchgate.net |
| Ketone, N-substituted thiourea | HCl or HBr, DMSO | N-alkyl-1,3-thiazol-2-amine | rsc.org |
| Acetophenone, Thiourea | Iodine | 2-Amino-4-phenylthiazole | asianpubs.orgnih.gov |
| α-haloketone, Thiourea | Ethanol, heat, then NaOH | 2-Amino-4,5-diarylthiazole | mdpi.comnih.gov |
Electrophilic Diazo Coupling Approaches
Electrophilic diazo coupling reactions represent another synthetic avenue, primarily for the functionalization of the thiazole ring rather than its initial construction. This method involves the reaction of a diazonium salt with an activated aromatic or heterocyclic compound. researchgate.net In the context of 2-aminothiazole derivatives, the amino group can be diazotized and then coupled with various coupling components to form azo compounds. google.com For example, new azo dyes have been synthesized by the diazotization of 2-aminothiazole derivatives and subsequent coupling with compounds like 2-pyridone or 5-pyrazolone. researchgate.net This approach has also been utilized to prepare azulene-1-azo-2′-thiazoles by diazotizing 2-aminothiazoles and coupling the resulting diazonium salts with azulenes. researchgate.net
Green Chemistry Approaches to 2-Amino-5-methyl-4-phenylthiazole Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgresearchgate.net The synthesis of substituted 2-amino-4-phenyl-thiazoles has been shown to be significantly expedited through the use of microwave irradiation, reducing reaction times from hours to minutes. asianpubs.orgresearchgate.net This technique offers advantages such as rapid reaction rates, reduced energy consumption, and operational safety. asianpubs.org For instance, the Hantzsch condensation of 2-bromoacetophenones with thiourea can be carried out under solvent-free conditions using microwave irradiation to produce 2-aminothiazoles in good yields. organic-chemistry.org
Derivatization Strategies and Analogue Synthesis of 2-Amino-5-methyl-4-phenylthiazole
The 2-amino group of the thiazole ring provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially diverse biological activities. mdpi.comnih.govmdpi.com
Functionalization at the Amino Group (e.g., Amidation, Acetylation, Benzoylation, Chloroacetylation, Ureidation)
The primary amino group at the C2 position of the thiazole ring is readily amenable to various functionalization reactions.
Amidation: The amino group can be acylated with various acyl halides or carboxylic acids to form the corresponding amides. nih.govmdpi.com For example, 2-aminothiazole derivatives have been reacted with substituted aromatic acid chlorides to yield amide derivatives. nih.gov Another approach involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the reaction between a 2-aminothiazole and a carboxylic acid. nih.govmdpi.com
Acetylation: Acetylation of the amino group can be achieved using reagents like acetic anhydride. nih.govmdpi.com In some cases, this reaction can be performed under solvent-free conditions. mdpi.com
Benzoylation: Benzoylation involves the introduction of a benzoyl group onto the amino function, typically using benzoyl chloride. mdpi.comresearchgate.net
Chloroacetylation: Reaction with chloroacetyl chloride under basic conditions can be used to introduce a chloroacetyl group. mdpi.com
Ureidation: The formation of urea (B33335) derivatives can be accomplished by reacting the 2-aminothiazole with isocyanates, such as phenyl isocyanate. mdpi.com
Table 2: Derivatization Reactions of the 2-Amino Group
| Reaction Type | Reagent(s) | Product | Reference(s) |
| Amidation | Acyl halides, Pyridine (B92270) | N-acylated 2-aminothiazole | nih.govmdpi.com |
| Amidation | Carboxylic acids, EDCI | N-acylated 2-aminothiazole | nih.govmdpi.com |
| Acetylation | Acetic anhydride | N-acetylated 2-aminothiazole | nih.govmdpi.com |
| Benzoylation | Benzoyl chloride | N-benzoylated 2-aminothiazole | mdpi.comresearchgate.net |
| Chloroacetylation | Chloroacetyl chloride, Base | N-chloroacetylated 2-aminothiazole | mdpi.com |
| Ureidation | Phenyl isocyanate | N-phenylurea derivative | mdpi.com |
Modifications on the Phenyl and Thiazole Rings (e.g., Halogenation, Arylation)
The phenyl and thiazole rings of 2-amino-5-methyl-4-phenylthiazole and its analogs are amenable to various substitution reactions, most notably halogenation and arylation, which introduce new functional groups and can significantly alter the molecule's properties.
Halogenation: The halogenation of 2-aminothiazoles typically occurs at the C5 position of the thiazole ring through an addition-elimination mechanism. jocpr.comnih.gov This process involves the initial addition of the halogen to the C4-C5 double bond, followed by the elimination of a hydrogen halide. For instance, the reaction of 2-aminothiazoles with bromine in solvents like dimethylformamide (DMF) can yield 2-amino-5-bromothiazoles. jocpr.com While direct halogenation of 2-Amino-5-methyl-4-phenylthiazole is not extensively detailed in the provided literature, the general reactivity pattern of 2-aminothiazoles suggests that the C5-position, being occupied by a methyl group, would be less susceptible to this type of electrophilic substitution. However, modifications on the phenyl ring are possible. For example, bromination of 2-amino-4-arylthiazoles can be achieved under acidic conditions. nih.gov A study describes a two-step protocol for the synthesis of 5-substituted-2-amino-4-phenylthiazoles, which involves a halogenation step followed by nucleophilic substitution. jocpr.com This suggests that halogenation can be a key step in introducing further diversity to the core structure.
Arylation: Arylation reactions, particularly C-H arylation, are powerful tools for creating carbon-carbon bonds. While direct C-H arylation of 2-Amino-5-methyl-4-phenylthiazole is not explicitly documented in the provided search results, related transformations on similar heterocyclic systems are well-established. For instance, the Suzuki reaction, a palladium-catalyzed cross-coupling of a halide with a boronic acid, has been used to introduce aryl groups onto thiazole rings. The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves a Suzuki reaction of the corresponding 5-bromothiazole (B1268178) derivative with 4-fluorophenylboronic acid. nih.gov This indicates that if a halogenated derivative of 2-Amino-5-methyl-4-phenylthiazole were prepared, subsequent arylation would be a feasible modification.
| Modification | Reagents and Conditions | Product Type | Reference |
| Halogenation | Br2/NaHCO3/DMF | 5-Bromo-2-aminothiazole derivatives | jocpr.com |
| Nucleophilic Substitution | Amine, CuBr2/CH3CN | 5-Amino-2-amino-4-phenylthiazoles | jocpr.com |
| Arylation (Suzuki Coupling) | Arylboronic acid, Pd catalyst | 5-Aryl-2-aminothiazole derivatives | nih.gov |
Formation of Condensed Ring Systems (e.g., Pyran, Pyridine, Thiadiazole Derivatives)
The reactive amino group and the thiazole ring of 2-amino-4-phenylthiazole derivatives can participate in cyclization reactions to form a variety of condensed heterocyclic systems. These reactions significantly expand the chemical space accessible from this starting scaffold.
Pyran and Pyridine Derivatives: A study by Hamed et al. demonstrates the utility of a 2-amino-4-phenylthiazole derivative in the synthesis of pyran and pyridine rings. scirp.org The N-cyanoacetamide derivative of 2-amino-4-phenylthiazole, when reacted with various reagents, can lead to the formation of these six-membered heterocyclic rings. For example, reaction with salicylaldehyde (B1680747) in the presence of piperidine (B6355638) leads to a coumarin (B35378) derivative, which contains a pyran ring fused to a benzene (B151609) ring. scirp.org Furthermore, multicomponent reactions involving an aldehyde, malononitrile, and a β-ketoester are a common strategy for synthesizing 4H-pyran derivatives. nih.gov
Thiadiazole Derivatives: The synthesis of derivatives containing a 1,3,4-thiadiazole (B1197879) ring is also achievable. One approach involves the reaction of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide with carbon disulfide in a basic alcoholic solution to yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative, which can be further modified. nih.gov While this example leads to an oxadiazole, similar strategies using different reagents can lead to thiadiazoles. The synthesis of 2-amino-1,3,4-thiadiazoles often proceeds from thiosemicarbazide (B42300) and a carboxylic acid derivative. nih.gov A direct conversion of the amino group of 2-Amino-5-methyl-4-phenylthiazole into a thiadiazole ring would likely involve a multi-step sequence, for example, by converting the amino group to a thiosemicarbazide followed by cyclization.
| Condensed Ring | Precursor Derivative | Key Reagents | Product | Reference |
| Pyran (Coumarin) | N-Cyanoacetamide of 2-amino-4-phenylthiazole | Salicylaldehyde, Piperidine | Coumarin derivative | scirp.org |
| 1,3,4-Oxadiazole | 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide | CS2, KOH, EtOH | 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol | nih.gov |
Complexation with Metal Ions (e.g., Palladium, Platinum)
The nitrogen and sulfur atoms in the 2-aminothiazole scaffold provide potential coordination sites for metal ions, leading to the formation of metal complexes with interesting structural and potentially catalytic or biological properties.
Palladium Complexes: Palladium(II) complexes of 2-amino-4-(4-substituted phenyl)thiazole derivatives have been synthesized and characterized. These complexes, with the general formula [Pd(L)2Cl2], are prepared by reacting the thiazole ligand with bis(benzonitrile)palladium(II) dichloride. researchgate.net Spectroscopic and physical analysis suggest that the thiazole ligands act as monodentate ligands, coordinating to the palladium(II) ion through the nitrogen atom of the thiazole ring. researchgate.net
Platinum Complexes: The synthesis of platinum(II) and platinum(IV) complexes with 2-Amino-5-methyl-4-phenylthiazole has been reported. google.comresearchgate.net The reaction of the ligand with appropriate platinum salts yields complexes with the general formulas [PtL2]Cl2 and [PtL2]Cl4. google.comresearchgate.net The structures of these complexes have been determined using various spectroscopic techniques, confirming the coordination of the thiazole ligand to the platinum center. google.comresearchgate.net
| Metal Ion | Ligand | Complex Formula | Reference |
| Palladium(II) | 2-Amino-4-(4-substituted phenyl)thiazole | [Pd(L)2Cl2] | researchgate.net |
| Platinum(II) | 2-Amino-5-methyl-4-phenylthiazole | [PtL2]Cl2 | google.comresearchgate.net |
| Platinum(IV) | 2-Amino-5-methyl-4-phenylthiazole | [PtL2]Cl4 | google.comresearchgate.net |
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a powerful and efficient methodology for the preparation of libraries of compounds for screening and optimization purposes. While a specific protocol for the solid-phase synthesis of 2-Amino-5-methyl-4-phenylthiazole derivatives is not explicitly detailed in the provided search results, general methods for the solid-phase synthesis of 2-aminothiazoles and related benzothiazoles have been developed and can be adapted. rsc.orgnih.gov
One common strategy involves the use of a resin-bound thiourea. rsc.org For example, a resin-bound amino group can be converted to a thiourea using Fmoc-NCS. rsc.org This resin-bound thiourea can then be reacted with an α-bromo ketone, leading to the formation of the thiazole ring. Subsequent cleavage from the resin yields the desired 2-aminothiazole derivative. rsc.org Another approach utilizes a resin-bound acyl-isothiocyanate, which reacts with anilines to form N-acyl, N'-phenyl-thioureas. Cyclization of these intermediates on the solid support generates the 2-aminobenzothiazole (B30445) scaffold, which can be cleaved to release the final product. nih.gov These general principles can be applied to develop a solid-phase synthesis route for derivatives of 2-Amino-5-methyl-4-phenylthiazole, allowing for the rapid generation of a diverse range of analogs.
| Resin Type | Key Intermediate | Reaction | Product | Reference |
| Resin with amino group | Resin-bound thiourea | Reaction with α-bromo ketone | 2-Aminothiazole derivative | rsc.org |
| Carboxy-polystyrene | Resin-bound acyl-isothiocyanate | Reaction with aniline, then cyclization | 2-Aminobenzothiazole derivative | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT/DNP)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of 2-Amino-5-methyl-4-phenylthiazole. These calculations provide information on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the molecule's reactivity and kinetic stability.
DFT studies have been employed to calculate the chemical descriptors of 2-Amino-5-methyl-4-phenylthiazole and its derivatives. researchgate.net For instance, the nucleophilicity of 2-aminothiazoles has been investigated using DFT/B3LYP calculations, which help in ranking their reactivity on a general nucleophilicity scale. researchgate.net Such studies are essential for understanding the reaction mechanisms and predicting the outcomes of chemical reactions involving this thiazole (B1198619) derivative. The synthesis of platinum(II/IV) complexes with 2-amino-5-methyl-4-phenylthiazole has also been a subject of research interest. bg.ac.rskg.ac.rs
Molecular Dynamics Simulations for Ligand-Target Stability and Interactions
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to assess the stability of the predicted binding mode and to study the detailed interactions between the ligand and the target in a more realistic, solvated environment.
MD simulations have been employed to confirm the binding mode and stability of complexes involving derivatives of 2-Amino-5-methyl-4-phenylthiazole. These simulations can reveal conformational changes in both the ligand and the target upon binding and provide a more accurate estimation of the binding free energy. For instance, MD simulations have shown that a related ligand, 4h, has active interactions with the enzyme 2XCS through specific residues. researchgate.net
Virtual Screening Methodologies for Lead Compound Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is crucial for identifying lead compounds for further development.
Although specific virtual screening campaigns centered solely on 2-Amino-5-methyl-4-phenylthiazole are not extensively detailed in the provided context, the principles of virtual screening are applied in the broader context of identifying novel inhibitors for various targets. The structural motif of 2-Amino-5-methyl-4-phenylthiazole can be used as a query in virtual screening to find other compounds with similar features that might exhibit desirable biological activity.
Future Perspectives and Research Directions
Rational Design and Optimization of Potency and Selectivity for Specific Targets
The core principle of modern drug discovery lies in the rational design of molecules to maximize their effect on a specific biological target while minimizing off-target interactions. For 2-aminothiazole (B372263) derivatives, this involves a detailed understanding of their structure-activity relationships (SAR). Research has shown that systematic modifications to the thiazole (B1198619) ring and its substituents can dramatically influence potency and selectivity.
For instance, in the pursuit of anticancer agents, studies have elucidated how different chemical groups at various positions on the thiazole ring impact antiproliferative activity. The substitution of a methyl or phenyl group at the C4-position and a bromo group at the C5-position has been shown to alter the compound's potency against various cancer cell lines. nih.gov One study identified a new chemical series through high-throughput screening that showed antiproliferative effects on the DU-145 human prostate carcinoma cell line. nih.gov Through medicinal chemistry optimization of the hit molecule, researchers were able to identify key moieties, which, when combined, resulted in a compound with over 100-fold greater potency. nih.gov
This strategic approach allows for the targeted enhancement of a compound's desired activity. By understanding the SAR, chemists can design new analogues with a higher probability of success, tailoring them for specific enzymes or receptors involved in disease pathways, such as phosphodiesterase type 5 (PDE5) or cyclooxygenase-2 (COX-2). researchgate.net
Table 1: Structure-Activity Relationship (SAR) Insights for 2-Aminothiazole Derivatives
| Structural Modification | Observed Effect on Biological Activity | Therapeutic Target/Model | Source |
| 2-acetylamino substitution | Resulted from heating with acetic anhydride. | Anticancer | mdpi.com |
| Phenyl group at C4-position | Similar potency effect to other substitutions. | Anticancer (HT29 cells) | nih.gov |
| Bromo group at C5-position | Resulted in IC₅₀ values in the range of 6.61 to 9.34 μM. | Anticancer (HT29 cells) | nih.gov |
| Optimization of peripheral vectors | Led to a >100-fold improvement in potency. | Anticancer (DU-145 prostate cancer cell line) | nih.gov |
Development of Novel Analogues with Improved Pharmacological and ADMET Profiles
A key challenge in drug development is ensuring that a potent compound also possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A molecule that is highly active in a test tube may fail in a living organism if it is poorly absorbed, rapidly metabolized, or causes toxicity.
Research efforts are focused on creating novel analogues of 2-Amino-5-methyl-4-phenylthiazole that overcome these limitations. One successful strategy has been the development of prodrugs. For example, to counteract the poor water solubility of some potent antitumor benzothiazoles, researchers have conjugated amino acids to the primary amine group. nih.gov These water-soluble prodrugs are chemically stable but can revert to the active parent amine within the body. nih.govresearchgate.net This approach not only improves bioavailability but can also enhance the therapeutic window. In one case, a lysylamide prodrug of a parent amine was developed that maintained plasma concentrations sufficient to kill human mammary carcinoma cells for over six hours. nih.gov
Furthermore, the development of hybrid molecules has shown promise. A series of novel hybrid compounds containing both benzofuroxan (B160326) and 2-aminothiazole moieties demonstrated selectivity for M-HeLa tumor cells and, importantly, were found to be considerably less toxic to normal liver cells when compared to the established drug Tamoxifen. researchgate.net Similarly, certain thiazole-carboximidamide derivatives have displayed excellent antimicrobial activity with very low toxicity to mammalian cells, resulting in a high selectivity index. nih.gov
Table 2: Examples of Analogues with Improved Pharmacological or ADMET Profiles
| Analogue/Derivative Class | Improvement Strategy | Observed Benefit | Source |
| Lysylamide Prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Amino acid conjugation | Overcame lipophilicity, created water-soluble form. | nih.govresearchgate.net |
| Benzofuroxan-aminothiazole hybrids | Molecular hybridization | More selective for M-HeLa tumor cells; less toxic to normal liver cells than Tamoxifen. | researchgate.net |
| Thiazole-carboximidamide derivatives | Synthesis of novel analogues | Prominent selectivity (>100-fold) for microbial vs. mammalian cells. | nih.gov |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile (17b) | Synthesis from a thiazole precursor | Showed the highest potency among a series of tested compounds against six cancer cell lines. | scirp.org |
Exploration of New Therapeutic Applications for 2-Amino-5-methyl-4-phenylthiazole-Based Compounds
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. While much research has focused on its anticancer properties, its potential extends to numerous other therapeutic areas. nih.govmdpi.com
The literature documents a broad spectrum of biological activities for 2-aminothiazole derivatives, including:
Anticancer: Derivatives have shown potent and selective inhibitory activity against a wide array of human cancer cell lines, including breast, lung, colon, and prostate cancers. nih.govnih.gov The mechanism of action for some of these compounds is believed to involve the induction of apoptosis. researchgate.net
Antimicrobial: Novel analogues have been developed to combat both Gram-positive and Gram-negative bacteria, as well as fungal infections. nih.gov Some of these compounds act by inhibiting essential bacterial enzymes like GlcN-6-P synthase. nih.gov
Anti-inflammatory and Enzyme Inhibition: Researchers have designed and synthesized 2-aminothiazole derivatives as potential inhibitors of enzymes like PDE5 and COX-2, which are implicated in inflammation and other conditions. researchgate.net
Other Potential Applications: The core structure has been associated with antiviral, anticonvulsant, antidiabetic, and antihypertensive activities, highlighting the vast, yet-to-be-explored therapeutic landscape for these compounds. nih.gov
This versatility encourages the screening of new and existing 2-Amino-5-methyl-4-phenylthiazole-based compounds against diverse biological targets to uncover novel therapeutic uses. mdpi.com
Table 3: Investigated Therapeutic Applications of 2-Aminothiazole Derivatives
| Therapeutic Area | Specific Target / Disease Model | Example Compound/Series | Source |
| Anticancer | Prostate Cancer (DU-145 cell line) | 2-amino-5-arylmethyl-1,3-thiazole derivatives | nih.gov |
| Anticancer | Various human cancer cell lines (A549, HeLa, HT29) | 2-amino-4-phenylthiazole (B127512) derivatives | nih.gov |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Thiazole-carboximidamide derivatives (inhibitors of GlcN-6-P Synthase) | nih.gov |
| Antimicrobial | Escherichia coli | 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole derivatives | mdpi.com |
| Enzyme Inhibition | PDE5 and COX-2 | Novel 2-aminothiazole derivatives | researchgate.net |
Pre-clinical and Clinical Translation Potential Assessment
The ultimate goal of drug discovery is the successful translation of a promising compound from the laboratory to clinical use. This requires rigorous preclinical evaluation to assess both efficacy and safety in animal models before human trials can be considered.
For derivatives of the 2-aminothiazole family, preclinical studies have been crucial. The antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a related compound, provides a strong case study. nih.gov After demonstrating potent and selective antitumor properties in vitro, its prodrug form was tested in animal models. nih.govresearchgate.net These studies confirmed that the prodrug could deliver the active compound in sufficient concentrations to retard the growth of human breast and ovarian tumor xenografts in mice. nih.gov Importantly, these preclinical trials also reported manageable toxic side effects at efficacious doses. nih.gov
The successful completion of such preclinical toxicology studies and the demonstration of in vivo efficacy are critical milestones. One analogue of the broader 2-aminothiazole class was advanced into a phase 1 clinical trial based on such promising preclinical data. nih.gov The assessment that the lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is "potentially suitable for clinical evaluation" underscores the tangible potential of this class of compounds to yield new medicines. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-amino-5-methyl-4-phenylthiazole, and how are intermediates characterized?
The synthesis typically involves cyclization of acetophenone derivatives with thiourea or substituted thioamides in the presence of halogens (e.g., iodine) as cyclizing agents. For example, 2-amino-4-phenylthiazole derivatives are synthesized via iodine-mediated cyclization of acetophenone and thiourea, followed by coupling with diazonium salts . Key intermediates are characterized using:
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-amino-5-methyl-4-phenylthiazole and its derivatives?
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- UV-Vis spectroscopy identifies π→π* transitions in the thiazole ring.
- HPLC or LC-MS evaluates purity and quantifies byproducts during synthesis .
- X-ray crystallography resolves crystal packing and molecular geometry, particularly for structure-activity relationship (SAR) studies .
Q. How is the antimicrobial activity of 2-amino-5-methyl-4-phenylthiazole derivatives initially evaluated?
Primary screening involves:
- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Agar diffusion methods for antifungal activity (e.g., against C. albicans).
- Positive controls like ciprofloxacin or fluconazole to benchmark potency .
Advanced Research Questions
Q. How can synthetic yields of 2-amino-5-methyl-4-phenylthiazole derivatives be optimized when facing low regioselectivity?
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Acidic conditions (e.g., glacial acetic acid) improve coupling reactions with aldehydes .
- Halogen selection : Iodine provides higher yields than bromine or chlorine in thiourea cyclizations due to milder reaction conditions .
Q. How do researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in:
- Substituent positioning : For example, electron-withdrawing groups at the 5-position enhance antibacterial activity but reduce solubility, affecting bioavailability .
- Assay conditions : Differences in microbial strains, inoculum size, or growth media (e.g., Mueller-Hinton vs. RPMI) alter MIC values .
- Statistical validation : Replicate experiments (n ≥ 3) and standardized protocols (CLSI guidelines) minimize variability .
Q. What computational methods are used to predict the bioactivity of 2-amino-5-methyl-4-phenylthiazole derivatives?
- Molecular docking (e.g., AutoDock Vina) models interactions with bacterial targets (e.g., E. coli DNA gyrase) to explain activity trends .
- DFT calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antimicrobial potency .
- QSAR models identify critical descriptors (e.g., logP, polar surface area) for optimizing pharmacokinetic profiles .
Q. How are regioselectivity challenges addressed during derivatization of the thiazole core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
